2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
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Overview
Description
2-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 4-methyl-1-ethyl-1H-pyrazole, followed by coupling with a pyridine derivative. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole and pyridine rings can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products of these reactions depend on the nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative.
Scientific Research Applications
2-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Chemical Biology: It can be used as a probe to study biological processes, particularly those involving nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: This compound is structurally similar but lacks the pyrazole moiety.
4-(Bromomethyl)pyridine: Similar in structure but without the ethyl and pyrazole groups.
Uniqueness
2-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both a bromomethyl group and a pyrazole ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
2-[4-(bromomethyl)-1-ethylpyrazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMQRKGSNVKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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